5-(3,4-Dichlorophenyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

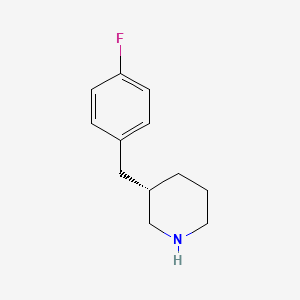

5-(3,4-Dichlorophenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as pyridine-3-carboxylic acid. Nicotinic acid is a well-known compound that has been evaluated for its potential as a drug carrier, particularly for drugs that penetrate the central nervous system . Although the provided papers do not directly discuss 5-(3,4-Dichlorophenyl)nicotinic acid, they provide insights into the properties and behaviors of related compounds.

Synthesis Analysis

The synthesis of related compounds, such as triorganotin(IV) complexes of 5-(4-chlorophenylazo)salicylic acid, involves the diazotization of an aniline followed by coupling with salicylic acid . This method could potentially be adapted for the synthesis of 5-(3,4-Dichlorophenyl)nicotinic acid by using the appropriate starting materials and conditions. The synthesis process is characterized by the formation of a yellow precipitate, which upon purification yields the desired product.

Molecular Structure Analysis

The molecular structure of related compounds, such as triorganotin(IV) complexes, has been characterized using various spectroscopic methods including NMR and IR, as well as elemental analysis . These techniques could be applied to 5-(3,4-Dichlorophenyl)nicotinic acid to determine its molecular structure. The crystal structure of a related compound was found to be monoclinic with a distorted tetrahedral configuration around the tin atom .

Chemical Reactions Analysis

The chemical reactions of 5-(3,4-Dichlorophenyl)nicotinic acid would likely be influenced by the presence of the dichlorophenyl group and the carboxylic acid moiety. The reactivity of similar compounds has been studied in the context of their biocidal and antitumor activities . These studies suggest that the structural characteristics of the compound play a significant role in its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid have been extensively studied, showing high similarity to other drugs that penetrate the central nervous system . Properties such as partition coefficients, index of refraction, and molecular properties are important for understanding the behavior of these compounds in biological systems. Nicotinic acid also exhibits good bioavailability characteristics, as indicated by zero violations of the Rule of 5 . These properties would be relevant to the analysis of 5-(3,4-Dichlorophenyl)nicotinic acid as well.

Aplicaciones Científicas De Investigación

Herbicidal Activity and Synthesis

- Herbicidal Applications : Research conducted by Chen Yu et al. (2021) on the derivative of nicotinic acid, specifically 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, demonstrated exceptional herbicidal activity against Lemna paucicostata (duckweed), showcasing its potential as a basis for developing new herbicides against monocotyledonous weeds. This highlights the agricultural applications of 5-(3,4-Dichlorophenyl)nicotinic acid derivatives in controlling unwanted vegetation (Chen Yu et al., 2021).

Antimicrobial and Pharmaceutical Synthesis

- Antimicrobial Activity : A study by K. Paruch et al. (2022) found that derivatives of nicotinic acid displayed significant activity against Gram-positive bacteria, particularly against Staphylococcus epidermidis and the MRSA strain of Staphylococcus aureus. This suggests that modifications of 5-(3,4-Dichlorophenyl)nicotinic acid could lead to new antimicrobial agents (K. Paruch et al., 2022).

Vasorelaxation and Antioxidant Properties

- Vasorelaxation and Antioxidant Effects : Research by Supaluk Prachayasittikul et al. (2010) investigated thionicotinic acid derivatives for their vasorelaxation and antioxidative activities. These studies showcase the potential for 5-(3,4-Dichlorophenyl)nicotinic acid derivatives to be developed into treatments for vascular and oxidative stress-related disorders (Supaluk Prachayasittikul et al., 2010).

Anti-inflammatory and Analgesic Activities

- Anti-inflammatory and Analgesic Properties : A synthesis and activity study by L. Navidpour et al. (2014) on derivatives of nicotinic acid highlighted their potential anti-inflammatory and analgesic effects. This indicates the therapeutic potential of 5-(3,4-Dichlorophenyl)nicotinic acid derivatives in the development of new treatments for inflammation and pain management (L. Navidpour et al., 2014).

Coordination Polymers and Material Science

- Material Science Applications : The study by G. Nandi et al. (2014) on coordination polymers of 5-substituted nicotinic acid demonstrated the utility of these compounds in material science, particularly in creating polymers with unique properties that could have applications in catalysis, separation, and electronic materials (G. Nandi et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(4-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEBDRFZANYEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588096 |

Source

|

| Record name | 5-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dichlorophenyl)nicotinic acid | |

CAS RN |

926255-89-2 |

Source

|

| Record name | 5-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)

![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)